2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F2N2O3S/c1-25-10-9-22-8-2-3-13-4-6-15(12-17(13)22)21-26(23,24)18-7-5-14(19)11-16(18)20/h4-7,11-12,21H,2-3,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMUCMMRIFZQPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step process. Common synthetic routes include:
Initial formation of the tetrahydroquinoline core via catalytic hydrogenation of quinoline derivatives.
Introduction of the methoxyethyl chain through alkylation reactions.
Incorporation of the 2,4-difluorobenzene sulfonamide moiety through sulfonylation reactions using reagents like benzenesulfonyl chloride and suitable bases.
Industrial Production Methods: : In an industrial setting, the synthesis might be optimized for scale and efficiency, involving:
Continuous flow reactions to ensure consistent production rates.
Utilization of robust catalysts to enhance reaction yields.
Implementation of advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the tetrahydroquinoline moiety, potentially leading to dehydrogenated products.
Reduction: : Reduction reactions can be employed to modify the benzene ring or the sulfonamide group.
Substitution: : Various nucleophiles can substitute the fluorine atoms on the benzene ring, yielding derivatives with modified properties.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminum hydride, sodium borohydride.
Nucleophiles: : Alkoxides, amines.
Major Products: : Reactions with nucleophiles or oxidizing agents often lead to derivatives with enhanced or altered biological and chemical activities.
Scientific Research Applications
Chemistry
Use as a precursor in the synthesis of more complex molecules.
Study of reaction mechanisms involving sulfonamide and tetrahydroquinoline functionalities.
Biology
Potential antimicrobial and antifungal agent due to its sulfonamide group.
Investigation in enzyme inhibition studies, particularly targeting sulfonamide-sensitive enzymes.
Medicine
Exploration as a pharmacophore in the design of new drugs.
Evaluation in preclinical studies for potential therapeutic effects.
Industry
Possible application in the development of agrochemicals.
Utility in the manufacture of specialty chemicals with unique properties.
Mechanism of Action
The mechanism by which 2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide exerts its effects can be attributed to:
Molecular Targets: : Interaction with specific proteins and enzymes, such as those involved in microbial cell wall synthesis.
Pathways Involved: : Inhibition of enzyme activity, leading to disruption of critical biochemical processes.
Comparison with Similar Compounds
Research Findings and Implications
- Structural Insights : The 2,4-difluoro substitution pattern is critical for target engagement, as seen in RORγ inhibitors ().
- Patent Data: Broad pharmacological studies in highlight that tetrahydroquinoline sulfonamides with moderate lipophilicity (logP ~3–4) exhibit optimal bioavailability, aligning with the target compound’s predicted properties.
- Limitations : Lack of explicit biological data for the target compound necessitates further in vitro/in vivo studies to validate its efficacy and safety.
Biological Activity
2,4-Difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a compound that has garnered attention due to its potential biological activity. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorinated aromatic ring : The presence of difluoro substituents enhances lipophilicity and potential bioactivity.
- Tetrahydroquinoline moiety : Known for various biological activities, this structure may contribute to the modulation of specific biological pathways.
- Benzenesulfonamide group : This functional group is often associated with antibacterial and anti-inflammatory properties.
Research indicates that this compound acts primarily as an inverse agonist of the retinoic acid receptor-related orphan receptor gamma t (RORγt). This receptor plays a crucial role in regulating Th17 cell differentiation and function, which are implicated in autoimmune diseases such as rheumatoid arthritis and psoriasis .
Pharmacokinetics
A study highlighted the compound's favorable pharmacokinetic profile:
- Bioavailability : The compound exhibited a bioavailability of 48.1% in mice and 32.9% in rats, significantly higher than similar compounds like GSK2981278 (6.2% and 4.1%, respectively) .
- Dosing Efficacy : It demonstrated effective treatment outcomes in mouse models with lower dosages compared to existing therapies.
Psoriasis Treatment
In preclinical studies, the compound effectively reduced psoriatic lesions in mouse models, suggesting its potential as a therapeutic agent for psoriasis. The observed efficacy was attributed to its ability to inhibit RORγt activity, leading to decreased Th17 cell-mediated inflammation .
Rheumatoid Arthritis
The compound also showed promise in treating rheumatoid arthritis in mice. It matched or exceeded the therapeutic effects of GSK2981278 without adverse side effects over a two-week administration period .
Data Summary
| Parameter | Value |
|---|---|
| Bioavailability (Mice) | 48.1% |
| Bioavailability (Rats) | 32.9% |
| Effective Dose (Psoriasis) | Lower than GSK2981278 |
| Side Effects (Duration) | None after 2 weeks |
Study on Autoimmune Diseases
A study conducted on various autoimmune disease models demonstrated that the administration of the compound led to significant reductions in disease severity scores compared to control groups. The mechanisms involved included modulation of cytokine profiles and reduction of inflammatory markers.
Comparative Analysis with Other Compounds
In comparative studies with other RORγt antagonists, this compound exhibited superior efficacy at lower doses. This characteristic could lead to reduced side effects and improved patient compliance in potential clinical applications.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2,4-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the tetrahydroquinoline core via catalytic hydrogenation of a quinoline precursor using Pd/C or Raney Ni under H₂ pressure (40–60 psi) .
- Step 2 : Introduction of the 2-methoxyethyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions and bases like triethylamine .
- Step 3 : Sulfonylation using 2,4-difluorobenzenesulfonyl chloride in dichloromethane at 0–5°C to minimize side reactions .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature control, and stoichiometric ratios (1.2:1 sulfonyl chloride:amine). HPLC monitoring is critical for purity assessment (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., tetrahydroquinoline ring protons at δ 1.5–3.0 ppm) and sulfonamide NH (~δ 8.2 ppm) .
- HPLC-MS : Reverse-phase C18 columns (ACN/H₂O gradient) validate purity and molecular mass (e.g., [M+H]⁺ at m/z 453.1) .
- XRD : Single-crystal X-ray diffraction resolves stereochemistry, particularly the conformation of the methoxyethyl substituent .
Q. What preliminary biological assays are recommended to evaluate its activity?
- Methodological Answer :
- In vitro RORγ Inverse Agonism : Use luciferase reporter assays in HEK293T cells transfected with RORγ-LBD (ligand-binding domain). IC₅₀ values <1 µM suggest potency, as seen in structurally related sulfonamides .
- Cytotoxicity Screening : MTT assays in primary hepatocytes or HEK293 cells at 10–100 µM to rule out nonspecific toxicity .
Advanced Research Questions
Q. How can structural modifications enhance RORγ inverse agonism, and what design principles apply?
- Methodological Answer :
- SAR Strategies :
- Fluorine Positioning : 2,4-Difluoro substitution on the benzene ring maximizes hydrophobic interactions with RORγ's Phe377/Val376 residues .
- Methoxyethyl Chain : Replace with bulkier groups (e.g., cyclopropane) to probe steric effects on binding affinity.
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding poses, while MD simulations (AMBER) assess stability of ligand-receptor complexes .
- Validation : Synthesize analogs and compare IC₅₀ values in RORγ assays. For example, replacing methoxyethyl with 4-fluorophenylsulfonyl improved IC₅₀ from 1.5 µM to 0.8 µM in related compounds .
Q. How to resolve contradictions in reported biological activity across studies?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration). For RORγ assays, use identical transfection ratios (e.g., 1:3 RORγ:reporter plasmid).
- Compound Integrity : Re-test batches via LC-MS to confirm absence of degradation products (e.g., sulfonamide hydrolysis under acidic conditions) .
- Orthogonal Assays : Validate using TR-FRET (time-resolved fluorescence) with fluorescently tagged RORγ coactivator peptides to measure direct binding .
Q. What strategies are effective for studying in vivo pharmacokinetics and metabolic stability?
- Methodological Answer :
- ADME Profiling :
- Solubility : Use shake-flask method in PBS (pH 7.4) and simulated intestinal fluid. LogP <3 is ideal for oral bioavailability .
- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Half-life >30 min suggests metabolic resistance .
- In vivo Models : Administer orally (10 mg/kg) to Sprague-Dawley rats. Plasma samples analyzed at 0.5, 2, 6, 24 h post-dose to calculate AUC and Cₘₐₓ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
